Citramalic acid
Overview
Description
Citramalic acid is an organic compound with the chemical formula HO₂CCH₂C(CH₃)(OH)CO₂H. It is a chiral compound, structurally related to malic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
Citramalic acid can be synthesized through the hydration of mesaconic acid, catalyzed by mesaconyl-C4-CoA hydratase. The reaction is as follows:
HO2CCH=C(CH3)CO2H+H2O→HO2CCH2C(CH3)(OH)CO2H
This conversion can also be achieved in vitro .
Industrial Production Methods
Industrial production of this compound involves the use of metabolically engineered Escherichia coli strains. These strains express a modified citramalate synthase gene from Methanococcus jannaschii, allowing the conversion of glycerol to this compound. The process involves controlled batch and fed-batch experiments to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Citramalic acid undergoes various chemical reactions, including:
Hydration: Conversion from mesaconic acid.
Enzymatic Reactions: Conversion to acetyl-CoA and pyruvate by (S)-citramalyl-CoA lyase.
Common Reagents and Conditions
Hydration: Water and mesaconyl-C4-CoA hydratase.
Enzymatic Reactions: (S)-citramalyl-CoA lyase.
Major Products
Acetyl-CoA and Pyruvate: Formed from the enzymatic conversion of citramalyl-CoA.
Scientific Research Applications
Citramalic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of methacrylic acid.
Biology: Studied for its role in the metabolic pathways of various organisms.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of biodegradable polymers and other industrial chemicals.
Mechanism of Action
Citramalic acid exerts its effects through various biochemical pathways. It is a hydrated derivative of mesaconic acid and is involved in the conversion to acetyl-CoA and pyruvate. The enzyme (S)-citramalyl-CoA lyase plays a crucial role in this process, facilitating the breakdown of citramalyl-CoA .
Comparison with Similar Compounds
Citramalic acid is structurally similar to other dicarboxylic acids, such as:
Malic Acid: Similar structure but lacks the methyl group present in this compound.
Tartaric Acid: Another dicarboxylic acid with different functional groups.
Citric Acid: Contains three carboxyl groups and is widely used in the food industry.
Properties
IUPAC Name |
2-hydroxy-2-methylbutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c1-5(10,4(8)9)2-3(6)7/h10H,2H2,1H3,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTRTWQBIOMVPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862265 | |
Record name | Citramalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Citramalic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000426 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
597-44-4, 2306-22-1 | |
Record name | (±)-Citramalic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=597-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Citramalic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597444 | |
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Record name | NSC80648 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80648 | |
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Record name | Citramalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-2-hydroxy-2-methylsuccinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.002 | |
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Record name | (�±)-Citramalic acid dipotassium salt | |
Source | European Chemicals Agency (ECHA) | |
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Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CITRAMALIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGC721P65H | |
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Record name | Citramalic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000426 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
107 - 111 °C | |
Record name | Citramalic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000426 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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